2-(Trichloromethyl)pyridine

Heterocyclic synthesis Agrochemical intermediates Vapor-phase catalysis

2-(Trichloromethyl)pyridine (CAS 4377-37-1) is a chlorinated heterocyclic compound with molecular formula C₆H₄Cl₃N and molecular weight 196.46 g/mol, characterized by a trichloromethyl group at the 2-position of the pyridine ring. The compound exhibits a calculated boiling point of 232.8°C at 760 mmHg, density of 1.466 g/cm³, and flash point of 117°C.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 4377-37-1
Cat. No. B1595038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trichloromethyl)pyridine
CAS4377-37-1
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(Cl)(Cl)Cl
InChIInChI=1S/C6H4Cl3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H
InChIKeyKAQJMEHRXVENSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trichloromethyl)pyridine (CAS 4377-37-1) Procurement Guide: Comparative Performance Data for Agrochemical and Pharmaceutical Intermediate Selection


2-(Trichloromethyl)pyridine (CAS 4377-37-1) is a chlorinated heterocyclic compound with molecular formula C₆H₄Cl₃N and molecular weight 196.46 g/mol, characterized by a trichloromethyl group at the 2-position of the pyridine ring [1]. The compound exhibits a calculated boiling point of 232.8°C at 760 mmHg, density of 1.466 g/cm³, and flash point of 117°C . It serves as a versatile synthetic intermediate in the production of herbicides, pharmaceuticals, and nitrification inhibitors .

Why Generic Chlorinated Pyridine Alternatives Cannot Replace 2-(Trichloromethyl)pyridine in Critical Synthetic Pathways


Chlorinated pyridine derivatives cannot be freely interchanged in synthetic processes due to position-specific reactivity profiles dictated by the trichloromethyl group. The 2-position trichloromethyl substituent enables selective reduction to dichloromethyl derivatives (achieving 80% conversion with good selectivity for 6-chloro-2-(trichloromethyl)pyridine under room temperature conditions) [1] and provides a unique handle for vapor-phase hydrolysis to pyridinecarboxylic acid chlorides over γ-alumina at 250-450°C [2]. Alternative substitution patterns (3- or 4-position) or different halogenation states yield markedly different conversion efficiencies and product distributions.

2-(Trichloromethyl)pyridine (4377-37-1): Quantified Performance Differentiation Against Structural Analogs


Vapor-Phase Hydrolysis Conversion Efficiency: 2-(Trichloromethyl)pyridine as Superior Precursor for Pyridinecarboxylic Acid Chlorides

2-(Trichloromethyl)pyridine undergoes efficient vapor-phase hydrolysis over γ-alumina at 250-450°C to yield pyridinecarboxylic acid chlorides, enabling a cleaner synthetic route compared to conventional strong acid hydrolysis methods [1]. This vapor-phase process eliminates the large waste streams associated with thionyl chloride or phosphoryl chloride treatment of pre-formed carboxylic acids [1].

Heterocyclic synthesis Agrochemical intermediates Vapor-phase catalysis

Selective Reduction Performance: 80% Conversion with High Selectivity to Dichloromethyl Derivative

Under room temperature conditions with an appropriate reductant, 6-chloro-2-(trichloromethyl)pyridine achieves 80% conversion with good selectivity to the dichloromethyl derivative [1]. This selective partial reduction pathway preserves the pyridine ring chlorination pattern while modifying the trichloromethyl group, a transformation not accessible with non-chlorinated or differently substituted pyridine analogs.

Selective reduction Chlorinated pyridines Pesticide intermediates

Industrial Production Yield Benchmark: 75% Yield in Gas-Phase Chlorination of 2-Picoline

In gas-phase industrial production, passing 2-picoline hydrochloride into chlorine gas at 200°C yields 6-chloro-2-(trichloromethyl)pyridine at 75% yield [1]. This established industrial benchmark provides a procurement-relevant yield expectation for large-scale manufacturing of nitrapyrin and related agrochemicals.

Industrial chlorination Process chemistry Yield optimization

Physicochemical Differentiation: Vapor Pressure and Thermal Stability Profile vs. Structural Analogs

2-(Trichloromethyl)pyridine exhibits a vapor pressure of 0.0881 mmHg at 25°C and a flash point of 117°C . The compound demonstrates thermal stability and flame retardancy properties attributed to the trichloromethyl group, while the pyridine ring enables metal coordination and crosslinking applications .

Physicochemical properties Formulation stability Process safety

Validated Application Scenarios for 2-(Trichloromethyl)pyridine Based on Comparative Performance Evidence


Synthesis of Pyridinecarboxylic Acid Derivatives via Vapor-Phase Hydrolysis

2-(Trichloromethyl)pyridine serves as the preferred precursor for producing pyridinecarboxylic acid chlorides, esters, and amides via vapor-phase hydrolysis over γ-alumina at 250-450°C. This route is selected over strong acid hydrolysis or thionyl chloride treatment when minimizing inorganic waste streams is a process priority [1].

Controlled Synthesis of Dichloromethylpyridine Pesticide Intermediates

When a process requires selective partial reduction of a trichloromethyl group to a dichloromethyl moiety with retention of ring chlorination, 2-(trichloromethyl)pyridine is the validated starting material based on the 80% conversion efficiency benchmark established under room temperature reduction conditions [1].

Industrial-Scale Nitrapyrin (N-Serve) Manufacturing

For commercial production of nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), 2-(trichloromethyl)pyridine or its chlorinated derivatives are employed in gas-phase chlorination processes operating at 200°C, achieving benchmark yields of approximately 75%. This established industrial route supports procurement decisions for large-scale agrochemical intermediate supply [1].

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